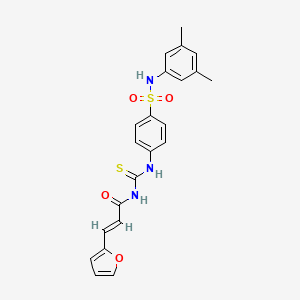

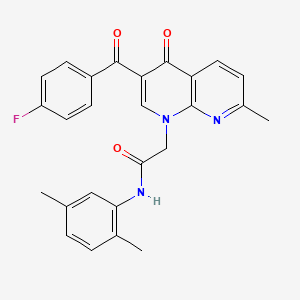

![molecular formula C24H24FN3O B2513172 N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide CAS No. 478079-62-8](/img/structure/B2513172.png)

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities . The final compounds were fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis

The molecular structure of a similar compound, Benzyl N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]carbamate, contains total 57 bond(s); 33 non-H bond(s), 19 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 (thio-) carbamate(s) (aromatic), and 2 tertiary amine(s) (aromatic) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the 1-(phenyl)-1-H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine .Scientific Research Applications

Fluorobiphenyl Synthesis

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen, has been developed. This method could potentially be applied to the synthesis or modification of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide for research or pharmaceutical applications (Qiu et al., 2009).

Phenylpiperazine Derivatives

Phenylpiperazine derivatives have shown versatility in medicinal chemistry, with applications ranging from CNS disorders to potential new therapeutic fields. This suggests that compounds like N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide could be explored for various pharmacological activities (Maia et al., 2012).

Insect Repellent Research

Research on N,N-diethyl-3-methylbenzamide (DEET), an effective insect repellent, provides insights into formulation and safety aspects that could inform the development of related compounds for similar applications. Understanding the pharmacokinetics, formulation, and safety of similar compounds could lead to the development of new insect repellents or related applications (Qiu et al., 1998).

DNA Interaction Studies

Studies on compounds that interact with DNA, such as minor groove binders, offer insights into the potential applications of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide in research related to DNA binding, gene regulation, or anticancer therapy. Understanding how related compounds bind to DNA can guide the design of new therapeutic agents or diagnostic tools (Issar & Kakkar, 2013).

Advanced Oxidation Processes

The degradation of pharmaceuticals and organic pollutants using advanced oxidation processes (AOPs) highlights a potential application area for related chemical compounds in environmental chemistry and pollution control. Research on the mechanisms and efficacy of AOPs could inform the use of similar compounds in environmental remediation efforts (Qutob et al., 2022).

Mechanism of Action

Target of Action

The primary targets of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide Similar compounds have been found to interact with neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them potential targets for anticonvulsant drugs .

Mode of Action

The exact mode of action of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide It’s suggested that similar compounds may bind to neuronal voltage-sensitive sodium channels, thereby modulating their activity . This interaction could potentially inhibit the rapid, repetitive firing of neurons, a characteristic feature of seizure activity .

Biochemical Pathways

The specific biochemical pathways affected by N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide Based on its potential interaction with neuronal voltage-sensitive sodium channels , it could be inferred that it may influence the sodium ion transport pathway, which is critical for the generation and propagation of action potentials in neurons.

Result of Action

The molecular and cellular effects of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide Based on the potential interaction with neuronal voltage-sensitive sodium channels , it could be hypothesized that this compound may inhibit the rapid, repetitive firing of neurons, a characteristic feature of seizure activity. This could potentially result in an anticonvulsant effect .

properties

IUPAC Name |

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O/c1-18-6-5-7-19(16-18)24(29)26-20-10-11-23(22(25)17-20)28-14-12-27(13-15-28)21-8-3-2-4-9-21/h2-11,16-17H,12-15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVFGLMOHWLHKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

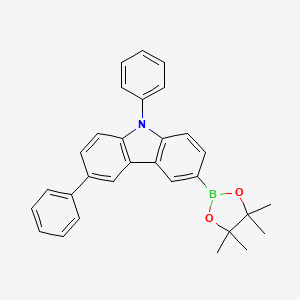

![N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2513094.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2513101.png)

![7-(4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513102.png)

![Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate](/img/structure/B2513103.png)

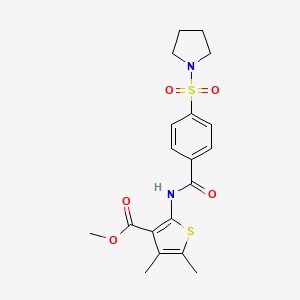

![N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2513105.png)

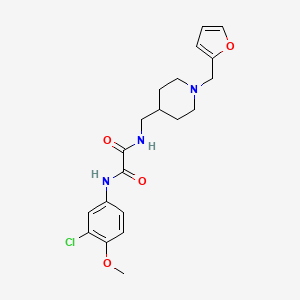

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2513110.png)